Methyl morpholin-4-yl(phenyl)acetate
Description
Methyl morpholin-4-yl(phenyl)acetate is an ester derivative combining a morpholine ring, a phenyl group, and an acetate backbone. Its structure features a methyl ester group (-COOCH₃) linked to a phenyl-substituted morpholine moiety. This compound is likely utilized as an intermediate in pharmaceutical synthesis, given the prevalence of morpholine and ester groups in drug design .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 2-morpholin-4-yl-2-phenylacetate |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12(11-5-3-2-4-6-11)14-7-9-17-10-8-14/h2-6,12H,7-10H2,1H3 |
InChI Key |
OQBAEQLPABFYCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Methyl morpholin-4-yl(phenyl)acetate with six structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:
Key Comparative Analysis
Solubility and Reactivity
- Morpholine Ring Contribution : The morpholine group enhances solubility in polar solvents due to its oxygen atom acting as a hydrogen bond acceptor .
- Fluorinated Derivatives : Compounds like 4F-MPH () and the trifluoromethyl-substituted analogue () exhibit increased lipophilicity, improving blood-brain barrier penetration and metabolic stability .
- Ester Group Stability : Methyl/ethyl esters are prone to hydrolysis, but modifications (e.g., methoxy in ) can alter hydrolysis rates, affecting bioavailability .
Pharmacokinetic Profiles
- Aminoethyl-morpholine derivatives () may form stable salts (e.g., dihydrochlorides), enhancing solubility for intravenous administration .
- Trifluoromethyl groups () reduce oxidative metabolism, extending half-life .
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